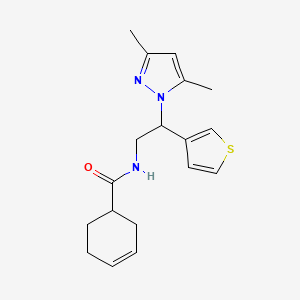

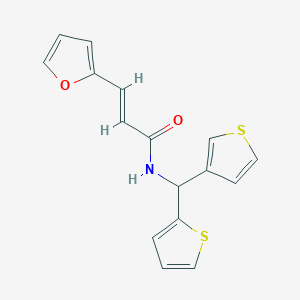

![molecular formula C17H12N2O3S2 B2510670 (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 681250-15-7](/img/structure/B2510670.png)

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely studied in recent years for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Anti-proliferative Activities

Compounds similar to (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been studied for their biological properties, particularly in the field of antimicrobial and anti-proliferative activities. For example, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have shown promising results as antimicrobial and antiproliferative agents, with significant inhibitory effects on cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Synthesis Methods

The synthesis of related compounds, including N-benzothiazol-2-yl-amides, has been explored using various techniques such as copper-catalyzed intramolecular cyclization processes. These methodologies provide a foundation for the synthesis of similar compounds for research and application purposes (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).

KCNQ2 Opener Activity

Compounds structurally related to (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been identified as potent KCNQ2 openers, showing significant activity in reducing neuronal hyperexcitability (Wu, Sun, He, Chen, Starrett, Dextraze, Daris, Boissard, Pieschl, Gribkoff, Natale, Knox, Harden, Thompson, Fitzpatrick, Weaver, Wu, Gao, & Dworetzky, 2004).

Anticancer Evaluation

Furthermore, thiazole derivatives have been synthesized and evaluated for their anticancer activities, with some showing higher activities than reference drugs in tests against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Electrochromic Applications

Electrochromic properties of polymers containing thiazolothiazole units, closely related to the compound , have been investigated for potential applications in electrochromic devices (Akpinar, Udum, & Toppare, 2015).

Synthesis and Characterization

The synthesis and characterization of various derivatives, including those similar to (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, have been extensively studied. These studies provide valuable insights into the properties and potential applications of such compounds (Panchal & Patel, 2011).

Crystal Structure Analysis

Crystal structure analysis of similar compounds has been performed to understand their molecular configurations and interactions, which is crucial for determining their applicability in various fields (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

properties

IUPAC Name |

(E)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S2/c20-16(6-4-12-2-1-7-23-12)19-17-18-13(9-24-17)11-3-5-14-15(8-11)22-10-21-14/h1-9H,10H2,(H,18,19,20)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWZBRWTCYYKOM-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

ruthenium(II) chloride](/img/structure/B2510590.png)

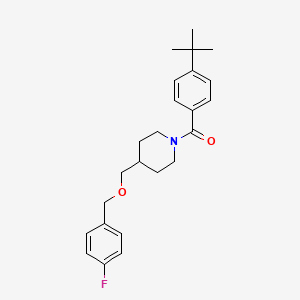

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)

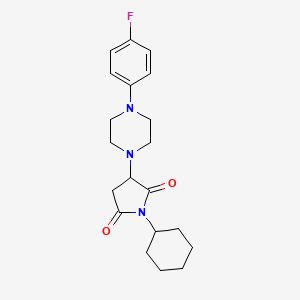

![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)

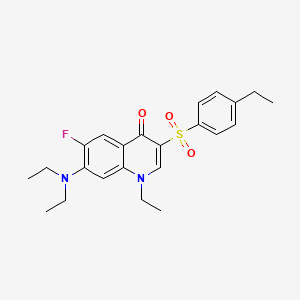

![7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2510608.png)

![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)